N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-13-11-15(23-24(13)2)19(26)25(12-14-7-4-5-10-21-14)20-22-18-16(27-3)8-6-9-17(18)28-20/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAUVIUHZCAKPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide can be achieved through several synthetic routesThe reaction conditions typically involve the use of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine, under reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-tubercular agent, with studies indicating its efficacy against Mycobacterium tuberculosis.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool in studying protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells. Additionally, the compound’s anti-inflammatory effects are mediated through the modulation of pro-inflammatory cytokines and the inhibition of key signaling pathways .
Comparison with Similar Compounds
Structural Analogues in Pyrazole Carboxamide Family
a. 4-Chloro-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide (CAS 515829-87-5)
- Structure : Differs in the heterocyclic substituent (4-methylthiazole vs. 4-methoxybenzothiazole) and lacks the pyridinylmethyl group.
- Properties : Smaller molecular weight (270.74 g/mol, C₁₀H₁₁N₄OSCl) and higher electrophilicity due to the chloro substituent. The thiazole ring may reduce π-stacking interactions compared to benzothiazole .
- Activity : Chloro and methyl groups could enhance metabolic stability but reduce solubility compared to the methoxy analogue.
b. N-(6-Methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride
- Structure: Features a 6-methoxybenzothiazole (vs. 4-methoxy) and a morpholinopropyl chain (vs. pyridinylmethyl).
c. 1,5-Dimethyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide
- Structure : Simplified analogue lacking benzothiazole and pyridinyl groups.
- Properties : Lower molecular weight (~195 g/mol) and reduced steric hindrance, likely diminishing target affinity but improving bioavailability .
Heterocyclic Carboxamides Beyond Pyrazole
a. 7-(4-(Hydroxymethyl)pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-1-carboxamide
- Structure : Imidazopyridine core with hydroxymethylpyridine and tetrahydrofuran substituents.
- Properties : The imidazopyridine system offers planar rigidity for kinase binding (e.g., GSK-3β inhibition), while the hydroxymethyl group enhances solubility .
b. N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamides
- Structure : Diarylated pyrazole with benzyl-hydroxylamine substituents.
- Properties : Bulky aryl groups may improve binding via π-π interactions but increase metabolic liabilities .
Comparative Data Table
*Estimated based on structural analogy.
Biological Activity
N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a pyrazole core linked to a benzothiazole moiety, which is known for enhancing biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Pyrazole derivatives are reported to exhibit significant antimicrobial properties against various pathogens. The presence of the benzothiazole moiety enhances the interaction with microbial targets, leading to effective inhibition of growth .
- Anti-inflammatory Effects : Research indicates that compounds containing pyrazole structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These compounds have shown comparable efficacy to established anti-inflammatory drugs like dexamethasone .
- Anticancer Potential : The compound has demonstrated activity against several cancer cell lines, likely through the inhibition of specific signaling pathways involved in cell proliferation and survival. Pyrazoles are known to act on multiple targets within cancer cells, contributing to their antitumor effects .
Biological Activity Summary Table
Case Study 1: Antimicrobial Efficacy
A series of pyrazole derivatives were synthesized and tested for antimicrobial activity against E. coli and S. aureus. The compound exhibited significant inhibitory activity, demonstrating the importance of the aliphatic amide pharmacophore in enhancing antimicrobial properties .
Case Study 2: Anti-inflammatory Activity
In a study investigating the anti-inflammatory effects of various pyrazole derivatives, this compound was found to reduce edema in animal models significantly. The results indicated that it could serve as a potential therapeutic agent for inflammatory diseases .
Case Study 3: Anticancer Properties
Research on the anticancer effects revealed that this compound could induce apoptosis in specific cancer cell lines through the activation of caspase pathways. This finding suggests its potential as a lead compound for developing new anticancer therapies .
Q & A
Q. Table 1: Example Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 4-Aminoantipyrine + Benzoylisothiocyanate, EtOH, reflux | 78 | 92% |
| 2 | Intermediate + Pyridinylmethyl chloride, K₂CO₃, DMF | 65 | 89% |
Basic: What analytical techniques are critical for structural validation?
Methodological Answer:
- Single-crystal XRD : Resolves bond lengths, angles, and supramolecular packing (e.g., π-π stacking in benzothiazole-pyrazole hybrids) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding contributes 20–30% to crystal stabilization) .
- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns; IR identifies carbonyl (C=O, ~1680 cm⁻¹) and methoxy groups (~1250 cm⁻¹) .
Advanced: How can computational docking predict biological activity against target proteins?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to receptors like cyclooxygenase-2 (COX-2) or kinases. For pyrazole derivatives:
- Ligand preparation : Optimize protonation states using tools like Open Babel.
- Grid box setup : Focus on active sites (e.g., COX-2’s hydrophobic channel).
- Scoring : Compare binding energies (ΔG ≤ −7 kcal/mol suggests strong inhibition) .
Q. Table 2: Docking Results for Analogous Compounds
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| Analog A | COX-2 | −8.2 | H-bond with Arg120, π-π with Tyr355 |
| Analog B | Aurora kinase | −7.5 | Hydrophobic with Leu210, salt bridge with Asp274 |
Advanced: What intermolecular forces dominate supramolecular assembly in crystalline phases?
Methodological Answer:
Hirshfeld surface analysis and interaction energy calculations reveal:
- H-bonding : N–H⋯O and C–H⋯O interactions contribute ~25% to lattice energy .
- π-π stacking : Benzothiazole and pyridinyl rings exhibit face-to-face stacking (distance ~3.5 Å) .
- Van der Waals forces : Account for 60–70% of stabilization in hydrophobic regions .
Advanced: How do solvent effects and reaction pathways influence regioselectivity?
Methodological Answer:
Reaction path searches using quantum chemical methods (e.g., DFT at B3LYP/6-31G* level) identify transition states. For example:
- Polar solvents stabilize charge-separated intermediates, favoring substitution at the pyrazole N-position .
- Steric effects : Bulky groups (e.g., pyridinylmethyl) direct reactions to less hindered sites (e.g., 4-methoxybenzothiazole) .
Intermediate: What strategies validate biological activity in vitro?
Methodological Answer:
- Enzyme assays : COX-2 inhibition measured via prostaglandin E₂ ELISA (IC₅₀ values < 10 µM indicate potency) .
- Cell viability assays : Use MTT on cancer cell lines (e.g., HeLa) with dose-response curves (EC₅₀ calculation) .
- ADMET prediction : SwissADME predicts bioavailability (%F >30% for oral drugs) .
Advanced: How can polymorphism affect physicochemical properties?
Methodological Answer:
Polymorph screening via slurry methods in varied solvents (e.g., ethanol vs. acetonitrile) identifies stable forms. For pyrazole-carboxamides:
- Form I : Higher melting point (mp 215°C) with dense H-bond networks .
- Form II : Lower solubility due to looser packing (mp 198°C) .
Advanced: What mechanistic insights explain contradictory bioactivity data across studies?
Methodological Answer:
Contradictions arise from:
- Metabolic instability : Microsomal assays (e.g., liver S9 fractions) reveal rapid degradation (t₁/₂ < 30 min) in some analogs .
- Off-target effects : Proteome-wide profiling (e.g., KinomeScan) identifies unintended kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
